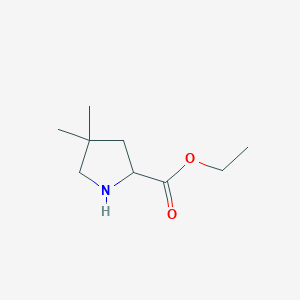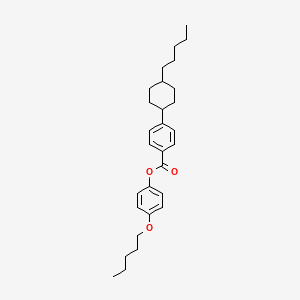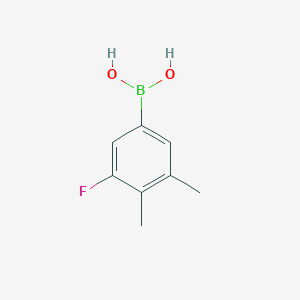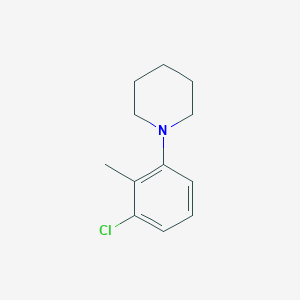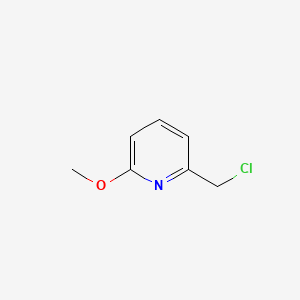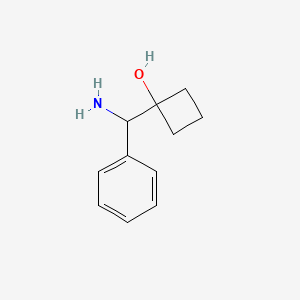
1-(Amino(phenyl)methyl)cyclobutanol
Descripción general
Descripción
1-(Amino(phenyl)methyl)cyclobutanol, also known as 1-APMCB, is a cyclic alcohol with a unique structure. It is a synthetic organic compound with a wide range of applications in the pharmaceutical and scientific research fields. It has been used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A pivotal study demonstrated the stereoselective synthesis of 2-aminocyclobutanols via photocyclization, highlighting the importance of stereochemical control in chemical synthesis. This process involves the Norrish/Yang reaction, indicating significant implications for understanding and optimizing photocyclization mechanisms (Griesbeck & Heckroth, 2002).
Biochemical Applications
Research on aziridinecarboxylic acids reacted with thiols has led to the formation of β-amino acid derivatives, suggesting a route for stereoselective synthesis of peptides or β-lactam derivatives. This demonstrates the compound's utility in advancing peptide synthesis techniques (Hata & Watanabe, 1987).
Peptide Modification
The integration of cyclobutanol derivatives into peptides, as shown by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, underscores the versatility of these compounds in modifying peptide backbones or side chains. This facilitates the development of novel peptides with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).
Antiproliferative Activity
The synthesis of thiazole derivatives related to 1-(Amino(phenyl)methyl)cyclobutanol has been explored for their antiproliferative activity, particularly targeting the DNA gyrase enzyme. This highlights the potential of these compounds in cancer research (Yurttaş, Evren, & Özkay, 2022).
Prostate Cancer Imaging
In the context of prostate cancer, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid has been studied for its transport mechanism and intracellular fate in cancer cells, underscoring the compound's significance in enhancing prostate cancer imaging techniques (Okudaira et al., 2011).
Molecular Rigidity and Structure
Research into (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has been directed at their incorporation into highly rigid beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit. This is crucial for understanding molecular conformation and developing structurally precise biochemical tools (Izquierdo et al., 2005).
Propiedades
IUPAC Name |
1-[amino(phenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDNXLHIKOSMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593281 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378861-46-1 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



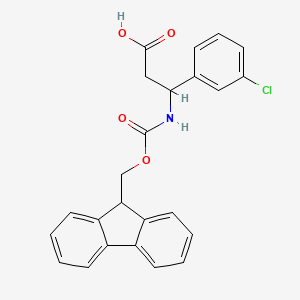



![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
